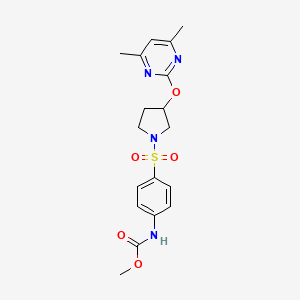

Methyl (4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate

Description

Methyl (4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic organic compound featuring a pyrrolidine ring substituted with a sulfonyl group, a 4,6-dimethylpyrimidin-2-yl ether, and a phenyl carbamate moiety.

Properties

IUPAC Name |

methyl N-[4-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O5S/c1-12-10-13(2)20-17(19-12)27-15-8-9-22(11-15)28(24,25)16-6-4-14(5-7-16)21-18(23)26-3/h4-7,10,15H,8-9,11H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWGDVSRKMOGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate generally involves the following steps:

Formation of the Pyrrolidine Ring: The reaction typically starts with the formation of the pyrrolidine ring. This can be achieved through various methods such as cyclization of appropriate intermediates under acidic or basic conditions.

Attachment of the Dimethylpyrimidinyl Group: The next step involves the coupling of the dimethylpyrimidinyl group to the pyrrolidine ring, often using reagents like pyrimidine derivatives and coupling agents under controlled conditions.

Formation of the Sulfonylphenylcarbamate: The final step is the addition of the sulfonylphenylcarbamate moiety. This can be done by reacting the intermediate with sulfonylchloride and carbamate precursors in the presence of catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This often includes precise control of temperature, pH, and reaction times, and the use of high-efficiency catalysts to facilitate the transformations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, potentially transforming the pyrrolidine ring into more oxidized forms, depending on the reagents and conditions.

Reduction: Reduction reactions may involve the sulfonyl group, leading to the formation of sulfides or other reduced derivatives.

Substitution: Various substitution reactions can occur, particularly at the phenyl ring or the dimethylpyrimidinyl group, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

Oxidized derivatives.

Reduced sulfide forms.

Substituted analogs with altered functional groups.

Scientific Research Applications

Chemistry: This compound is studied for its versatile reactivity, making it useful in synthetic organic chemistry for creating complex molecules.

Biology: In biological research, it is explored for its potential interactions with biological macromolecules, such as proteins and nucleic acids, often used as a molecular probe or in assays.

Medicine: Potential medicinal applications include its use as a lead compound for developing new drugs, owing to its unique structural features that may interact with specific biological targets.

Industry: In industrial applications, it may be employed in the manufacture of specialty chemicals, particularly those requiring precise structural modifications.

Mechanism of Action

The effects of Methyl (4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate are mediated through its interactions with specific molecular targets. The compound's structural components allow it to bind to particular enzymes or receptors, thereby influencing biochemical pathways. For example, the dimethylpyrimidinyl group may interact with nucleic acid bases, affecting genetic expression or replication processes.

Comparison with Similar Compounds

Target Compound:

- Core Structure : Pyrrolidine ring linked via sulfonyl to a phenyl carbamate.

- Key Substituents :

- 4,6-Dimethylpyrimidin-2-yl ether on the pyrrolidine.

- Methyl carbamate on the para position of the phenyl ring.

Similar Compounds:

Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate (): Core Structure: Pyrazolo[3,4-b]pyridine fused with a pyrimidine ring. Key Substituents:

- 2-Fluorobenzyl group.

- Methyl carbamate and amino groups on the pyrimidine. Biological Role: Purified as a pharmaceutically active intermediate, likely for kinase inhibition .

Methyl (4,6-diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate (): Molecular Formula: C₁₉H₁₆F₂N₈O₂. Key Features:

- Dual fluorine substitutions (5-fluoro on pyridine and 2-fluorobenzyl).

- Amino and carbamate groups on pyrimidine .

Structural Differences :

- The target compound lacks the pyrazolo-pyridine core and fluorine substitutions present in the analogs.

- The dimethylpyrimidinyl ether in the target may confer steric hindrance distinct from the fluorinated analogs’ electronic effects.

Physicochemical Properties

- Implications :

- Fluorine in the analogs likely enhances metabolic stability and lipophilicity (logP).

- The target’s dimethylpyrimidinyl group may reduce solubility compared to fluorinated compounds but improve π-π stacking in binding pockets.

Notes

Fluorinated analogs prioritize metabolic stability, while the target’s dimethylpyrimidine may favor target selectivity.

Biological Activity

Methyl (4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanism of action, and therapeutic applications.

1. Synthesis of the Compound

The synthesis of Methyl (4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate typically involves several chemical reactions. Key steps include:

- Formation of Pyrimidine Derivatives : The 4,6-dimethylpyrimidin-2-ol is synthesized through known methods involving pyrimidine synthesis pathways .

- Nucleophilic Substitution : The compound is formed via nucleophilic aromatic substitution reactions where the pyrrolidine moiety is introduced .

This synthetic route allows for the incorporation of various functional groups that enhance the compound's biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in cancer progression and inflammation.

Key Mechanisms:

- Inhibition of Kinases : Similar compounds have shown potential in inhibiting kinases like B-Raf, which is crucial in various cancers .

- Neuroprotective Effects : In related studies, compounds with similar structures have demonstrated the ability to suppress neuroinflammation and neuronal cell loss in models of neurodegeneration .

Anti-Cancer Activity

Research indicates that compounds containing similar moieties exhibit anti-hepatocellular carcinoma activity. For instance, modifications that retain the pyrimidine core have been shown to maintain or enhance inhibitory activities against cancer cell lines .

| Compound | Activity | Reference |

|---|---|---|

| Methyl (4-((3-(Pyrrolidin-1-yl)sulfonyl)phenyl)carbamate | Anti-cancer (Hepatocellular carcinoma) | |

| Related Pyrimidine Derivatives | Inhibition of cell proliferation |

Neuroprotective Effects

Studies involving similar compounds have shown significant neuroprotective effects, particularly in models induced by neurotoxic agents such as kainic acid. These compounds reduced inflammatory markers and improved cognitive functions in treated mice .

| Study Focus | Results | Reference |

|---|---|---|

| Neuroinflammation Model | Reduced cytokine levels and neuronal loss | |

| Cognitive Impairment | Amelioration of deficits post-treatment |

4. Case Studies

Several case studies highlight the effectiveness of related compounds:

- Hepatocellular Carcinoma : A study demonstrated that a derivative with a similar structure inhibited tumor growth in vitro and in vivo models.

- Neurodegenerative Diseases : Research showed improvement in memory function and reduction of neuroinflammatory markers in animal models treated with related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.